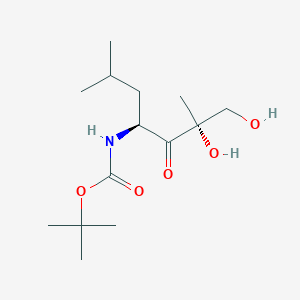

tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate

Description

tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate (hereafter referred to as Compound V) is a Boc-protected amino diol derivative featuring a linear heptane backbone with stereospecific hydroxyl groups at positions 1 and 2, a ketone at position 3, and methyl substituents at positions 2 and 6. This compound is synthesized via dihydroxylation of the keto alkene precursor (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate (Compound IV), yielding a diol intermediate that is subsequently protected with acetyl groups to enhance stability during synthetic workflows . Compound V serves as a critical intermediate in the synthesis of Carfilzomib, a proteasome inhibitor used in oncology, highlighting its importance in pharmaceutical chemistry .

Properties

Molecular Formula |

C14H27NO5 |

|---|---|

Molecular Weight |

289.37 g/mol |

IUPAC Name |

tert-butyl N-[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]carbamate |

InChI |

InChI=1S/C14H27NO5/c1-9(2)7-10(11(17)14(6,19)8-16)15-12(18)20-13(3,4)5/h9-10,16,19H,7-8H2,1-6H3,(H,15,18)/t10-,14+/m0/s1 |

InChI Key |

BCJIDJXZSFRXOH-IINYFYTJSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)C(C)(CO)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material: Keto Alkene Carbamate

The key precursor is (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate, a keto alkene bearing the Boc-protected amine functionality. This compound is typically synthesized via multi-step routes involving amino acid derivatives and organometallic additions (see section 4.4).

Stereoselective Dihydroxylation

The critical step to obtain the diol is the stereoselective dihydroxylation of the alkene moiety in the keto alkene carbamate. This is performed using asymmetric dihydroxylation reagents such as AD-mix-β (a commercially available osmium-based reagent system) under controlled temperature conditions (0–5 °C) in a solvent mixture of tert-butanol and water (1:1 v/v). The reaction converts the alkene into the corresponding vicinal diol with high stereoselectivity, yielding this compound as the major isomer.

-

- Reagents: AD-mix-β

- Solvent: t-butanol/water (1:1)

- Temperature: 0–5 °C

- Time: Typically several hours until completion

Outcome :

- High diastereoselectivity favoring the (2R,4S) isomer

- Yield: Generally good, with purification by column chromatography if needed

Protection of the Diol (Optional)

In some synthetic schemes, the diol is further protected to stabilize the molecule for subsequent transformations. Protection is commonly achieved by acetylation, converting the free diol into diacetate esters:

- Typical protecting agents : Acetic anhydride or acetyl chloride in the presence of a base

- Resulting compound : (2R,4S)-4-((tert-butoxycarbonyl)amino)-2,6-dimethyl-3-oxoheptane-1,2-diyl diacetate

This step facilitates purification and handling, especially when the compound is used as an intermediate for further synthesis.

Synthesis of the Keto Alkene Precursor

The keto alkene carbamate precursor is prepared through a sequence involving:

- Preparation of Boc-protected amino acid derivatives (e.g., Boc-L-leucine)

- Conversion to Weinreb amides or related intermediates using reagents like N,O-dimethylhydroxylamine hydrochloride and coupling agents

- Grignard or organometallic addition (e.g., isopropenylmagnesium bromide) to form the enone structure

- Purification by extraction and vacuum distillation

Example conditions (from patent WO2016046843A1):

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-L-leucine protection | Di-t-butyl dicarbonate, NaOH, acetone | 90 | pH adjusted to 2-3 post-reaction |

| Weinreb amide formation | N,O-dimethylhydroxylamine hydrochloride, triethylamine, dichloromethane, -20 °C to 30 °C | 98 | Stirred 2-3 hours |

| Grignard addition | Isopropenylmagnesium bromide, THF, -78 °C to 0–5 °C | 65 | Stirred 10-12 hours |

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Boc protection | L-leucine | Di-t-butyl dicarbonate, NaOH, acetone | Boc-L-leucine | 90 |

| Weinreb amide formation | Boc-L-leucine derivative | N,O-dimethylhydroxylamine HCl, TEA, DCM | Boc-protected Weinreb amide | 98 |

| Grignard addition | Weinreb amide | Isopropenylmagnesium bromide, THF, low temp | (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate | 65 |

| Asymmetric dihydroxylation | Keto alkene carbamate | AD-mix-β, t-butanol/water, 0–5 °C | This compound | High |

| Diol protection (optional) | Diol compound | Acetic anhydride or acetyl chloride | Diacetate-protected diol | Variable |

Additional Notes and Considerations

- The stereochemical outcome of the dihydroxylation step is critical and can be influenced by the choice of chiral catalyst or reagent (e.g., AD-mix-α vs AD-mix-β).

- Purification often involves column chromatography to separate diastereomers, as some methods yield mixtures with selectivity ratios around 60:40.

- Epoxidation of the keto alkene precursor using calcium hypochlorite or m-CPBA has been reported but typically results in isomeric mixtures requiring chromatographic separation.

- The compound is commercially available with purity ≥95%, facilitating its use as a research intermediate.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the tert-butyl carbamate

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .

Biology and Medicine: This compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in multi-step syntheses .

Industry: In the pharmaceutical industry, it is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the synthesis of complex molecules .

Mechanism of Action

The mechanism by which tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, leading to the formation of a carbocation intermediate that is stabilized by resonance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamates allows for tailored applications in drug discovery and organic synthesis. Below, Compound V is compared to four classes of analogous compounds.

Structural Analogues with Piperidine Moieties

Piperidine-containing tert-butyl carbamates, such as tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4) and tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6), incorporate cyclic amine scaffolds with substituents like fluorine or methyl groups . The fluorine atom in the latter compound enhances metabolic stability and electronegativity, making it advantageous for central nervous system (CNS) drug candidates. In contrast, Compound V’s linear chain and ketone group offer distinct reactivity toward nucleophiles and reducing agents.

Pyrimidine-Containing Carbamate Derivatives

Compounds such as tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) and tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (304) feature pyrimidine or pyrrolopyrimidine heterocycles linked to carbamate-protected amines . These structures are designed for medicinal chemistry applications, leveraging pyrimidine’s role in kinase inhibition. Unlike Compound V, these derivatives exhibit planar aromatic systems, enabling π-π stacking interactions critical for target binding. Their synthesis involves cross-coupling reactions (e.g., Sonogashira coupling) with catalysts like Pd(PPh₃)₂Cl₂, contrasting with Compound V’s dihydroxylation route .

Phenethyl Carbamate Derivatives

While Compound V’s diol and ketone groups render it polar, the phenethyl derivative’s aromaticity and chlorine substituent favor hydrophobic interactions.

Protected Diol Derivatives

The acetyl-protected analogue of Compound V, (2R,4S)-4-((tert-butoxycarbonyl)amino)-2,6-dimethyl-3-oxoheptane-1,2-diyl diacetate (VI), demonstrates how hydroxyl protection alters physicochemical properties . Acetylation increases solubility in organic solvents and stability under basic conditions, whereas the free diol in Compound V is more reactive toward oxidation or acetal formation.

Biological Activity

Tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate (CAS: 1541172-78-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity:

- Protective Effects on Cells:

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | IC50 = 0.17 μM | |

| β-secretase Inhibition | IC50 = 15.4 nM | |

| Amyloid-beta Aggregation | 85% inhibition at 100 μM | |

| Cytokine Reduction | Decreased TNF-α levels |

Case Studies

- In Vitro Studies:

-

In Vivo Studies:

- In an animal model mimicking Alzheimer's disease induced by scopolamine administration, treatment with the compound led to a decrease in amyloid-beta levels; however, it did not achieve statistical significance compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and efficacy in vivo.

Q & A

Q. What synthetic methodologies are effective for preparing tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate?

Methodological Answer: The synthesis typically involves multi-step reactions with careful control of stereochemistry. A common approach is:

Carbamate Protection : React the amine group of the parent compound with di-tert-butyl dicarbonate (Boc anhydride) in THF or DCM under basic conditions (e.g., Et₃N) to introduce the Boc group .

Oxo Group Introduction : Use oxidation reagents like Dess-Martin periodinane or Swern oxidation to generate the 3-oxo moiety.

Stereochemical Control : Chiral resolution via enzymatic methods or chiral auxiliary-assisted synthesis ensures the (2R,4S) configuration .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: Boc tert-butyl (~1.4 ppm, singlet), hydroxyl protons (~5–6 ppm), and carbonyl carbons (~170–210 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₁₅H₂₇NO₆ requires [M+H]⁺ = 326.1912) .

- X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystal structures .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers be resolved during structural elucidation?

Methodological Answer:

- Variable Temperature (VT) NMR : Reduces signal splitting caused by dynamic effects (e.g., rotamers) .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm spatial arrangement of substituents. For example, NOE between C4-H and the tert-butyl group confirms the (2R,4S) configuration .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

Q. What strategies mitigate decomposition during storage or reactions?

Methodological Answer:

- Stability Analysis : TGA/DSC identifies decomposition onset (~150°C). Store at –20°C under nitrogen to prevent hydrolysis of the carbamate .

- Reaction Solvent Optimization : Use anhydrous THF or acetonitrile to avoid water-mediated degradation. Add molecular sieves for moisture-sensitive steps .

- pH Control : Maintain neutral conditions; acidic/basic environments hydrolyze the Boc group .

Q. How is the compound applied in studying enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for serine hydrolases). The tert-butyl group enhances membrane permeability for cellular studies .

- Docking Simulations (AutoDock Vina) : Predict binding modes to active sites; the 3-oxo group forms hydrogen bonds with catalytic residues .

- Metabolic Stability : Incubate with liver microsomes; carbamate hydrolysis (monitored via LC-MS) correlates with in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.